Sub-Micromolar LFA-1 Inhibition: A Unique Biological Profile for 4-Bromo-3'-methoxybiphenyl
4-Bromo-3'-methoxybiphenyl, as a key substructure in a larger inhibitor molecule (BDBM50160927), demonstrates potent inhibitory activity against Leukocyte Function-Associated Antigen-1 (LFA-1) with an IC50 of 85 nM in a human lymphoblast (HSB-2) and HeLa cell adhesion assay [1]. This activity is attributed to the specific 3'-methoxy substitution pattern on the biphenyl core. In contrast, the closely related isomer 4-Bromo-4'-methoxybiphenyl (CAS 514616) lacks reported LFA-1 inhibitory activity , underscoring the critical role of methoxy group positioning for this biological target.
| Evidence Dimension | Inhibition of LFA-1 (Integrin alpha-L/beta-2) |
|---|---|
| Target Compound Data | IC50 = 85 nM |
| Comparator Or Baseline | 4-Bromo-4'-methoxybiphenyl (CAS 514616): No reported LFA-1 inhibitory activity |
| Quantified Difference | Not applicable (activity vs. no reported activity) |
| Conditions | HSB-2 human lymphoblast and H1HeLa cell adhesion assay [1] |
Why This Matters
This specific activity profile makes 4-Bromo-3'-methoxybiphenyl the preferred intermediate for developing novel integrin-targeted therapeutics, whereas the 4'-methoxy isomer would be an inappropriate choice for this application.
- [1] BindingDB. (n.d.). BDBM50160927: IC50 85 nM for Integrin alpha-L/beta-2 (LFA-1). Retrieved April 16, 2026, from https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50160927 View Source
